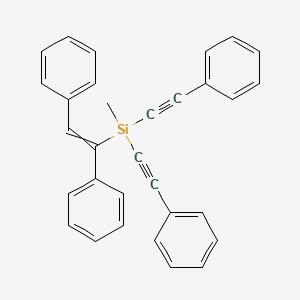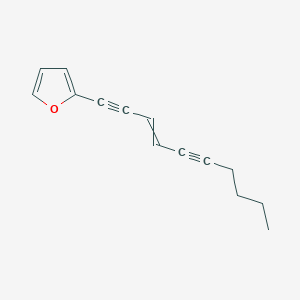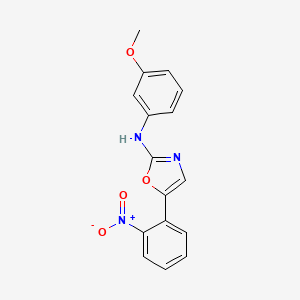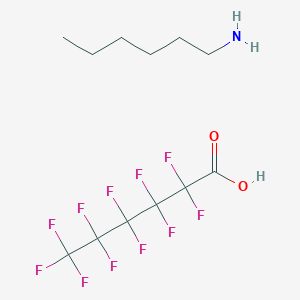
Undecafluorohexanoic acid--hexan-1-amine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecafluorohexanoic acid–hexan-1-amine (1/1) is a chemical compound that combines the properties of undecafluorohexanoic acid and hexan-1-amine Undecafluorohexanoic acid is known for its high stability and resistance to degradation, while hexan-1-amine is an organic compound with a primary amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of undecafluorohexanoic acid–hexan-1-amine (1/1) typically involves the reaction of undecafluorohexanoic acid with hexan-1-amine. This reaction can be carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. Common catalysts used in this reaction include metal-organic frameworks (MOFs) such as copper-based MOFs, which have been shown to be efficient and recyclable .
Industrial Production Methods: Industrial production of undecafluorohexanoic acid–hexan-1-amine (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反応の分析
Types of Reactions: Undecafluorohexanoic acid–hexan-1-amine (1/1) can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms in the undecafluorohexanoic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorinated compounds.
科学的研究の応用
Undecafluorohexanoic acid–hexan-1-amine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of undecafluorohexanoic acid–hexan-1-amine (1/1) involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorinated moiety provides stability and resistance to metabolic degradation. These properties make it a valuable compound for various applications, including drug development and material science.
類似化合物との比較
Perfluorohexanoic acid: Similar in structure but lacks the amine group.
Perfluorooctanoic acid: Longer carbon chain with similar fluorinated properties.
Perfluoropentanoic acid: Shorter carbon chain with similar fluorinated properties.
Uniqueness: Undecafluorohexanoic acid–hexan-1-amine (1/1) is unique due to the presence of both the fluorinated acid and the amine group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
565225-91-4 |
|---|---|
分子式 |
C12H16F11NO2 |
分子量 |
415.24 g/mol |
IUPAC名 |
hexan-1-amine;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid |
InChI |
InChI=1S/C6HF11O2.C6H15N/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;1-2-3-4-5-6-7/h(H,18,19);2-7H2,1H3 |
InChIキー |
XQIOPSZWWRBROD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN.C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


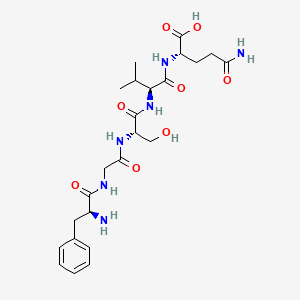
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
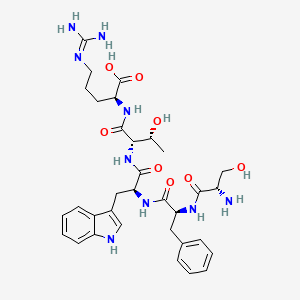
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
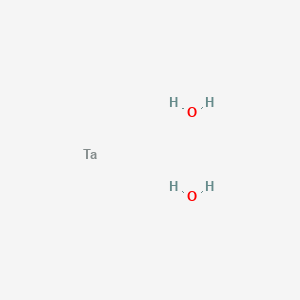

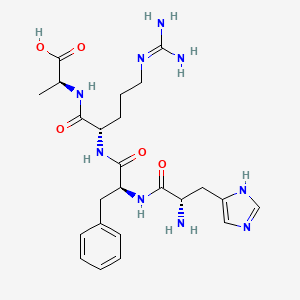
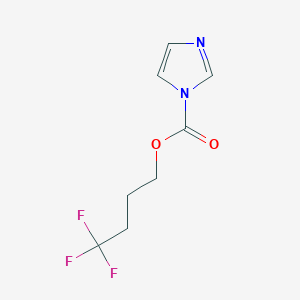
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
